molecular formula C8H9ClO3S B3049381 Benzenesulfonic acid, 4-chloro-, ethyl ester CAS No. 20443-71-4

Benzenesulfonic acid, 4-chloro-, ethyl ester

Cat. No.: B3049381
CAS No.: 20443-71-4
M. Wt: 220.67 g/mol
InChI Key: NXEDTZGUAGKMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-chloro-, ethyl ester is an organosulfur compound with the molecular formula C8H9ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atom on the sulfonic acid group is replaced by an ethyl ester group and a chlorine atom is substituted at the para position of the benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-chloro-, ethyl ester typically involves the sulfonation of chlorobenzene followed by esterification. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide, which react with chlorobenzene to form 4-chlorobenzenesulfonic acid . The resulting sulfonic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.

Comparison with Similar Compounds

Benzenesulfonic acid, 4-chloro-, ethyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEDTZGUAGKMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174391
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-71-4
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 4
Reactant of Route 4
Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 5
Reactant of Route 5
Benzenesulfonic acid, 4-chloro-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Benzenesulfonic acid, 4-chloro-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.